molecular formula C20H16ClNO3 B8748646 5-Chloro-2-hydroxy-N-(4-phenoxybenzyl)benzamide CAS No. 648922-64-9

5-Chloro-2-hydroxy-N-(4-phenoxybenzyl)benzamide

Cat. No.: B8748646
CAS No.: 648922-64-9
M. Wt: 353.8 g/mol
InChI Key: QJVCWNHVYTXTPH-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(4-phenoxybenzyl)benzamide is a useful research compound. Its molecular formula is C20H16ClNO3 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

648922-64-9

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(4-phenoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H16ClNO3/c21-15-8-11-19(23)18(12-15)20(24)22-13-14-6-9-17(10-7-14)25-16-4-2-1-3-5-16/h1-12,23H,13H2,(H,22,24)

InChI Key

QJVCWNHVYTXTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chlorocsalicyclic acid in anhydrous DMF (5 mL) was added CDI (0.167 g, 1.043 mmol), at 25° C. under nitrogen atmosphere. The reaction mixture was stirred for another 2 h at 25° C. To the above reaction mixture 4-phenoxy benzylamine was added and stirring continued overnight. At the end of this period 2N HCl (20 mL) was added and extracted with ethyl acetate (2×20 mL). The combined ethyl acetate layer was washed with water (2×30 mL), dried (Na2SO4), filtered and solvent was evaporated. The resulting crude material was chromatographed over silica gel using mixture of ethyl acetate and hexanes (3:7) to give title product (0.121 g, 27%). 1H NMR (CDCl3) δ 4.60 (d, 2H), 6.44 (bs, 1H), 6.90-7.37 (m, 12H), 12.21 (s, 1H),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.167 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
27%

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